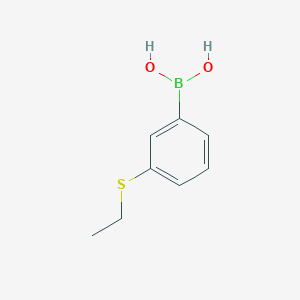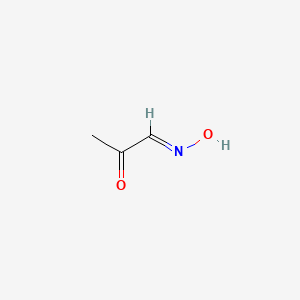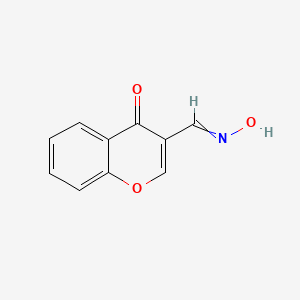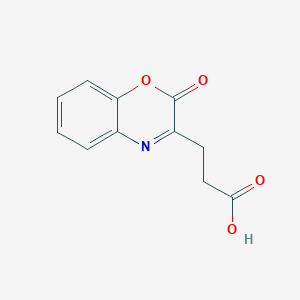
3-Ethylthiophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylthiophenylboronic acid is a useful research compound. Its molecular formula is C6H9BO2S and its molecular weight is 156.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glucose Sensing
3-Ethylthiophenylboronic acid derivatives have shown potential in glucose sensing. A study by Bao et al. (2021) synthesized a monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) for enzyme-free glucose sensing at physiological conditions. This innovation could be significant in the development of non-invasive glucose monitoring systems (Wenjing Bao et al., 2021).
Cancer Biomarker Detection
Hai et al. (2019) developed a monomer, 3,4-ethylenedioxythiophene bearing a pyridylboronic acid moiety (EDOT-PyBA), for label-free detection of sialic acid as a cancer biomarker. The study highlights the potential of using phenylboronic acid derivatives in the early detection of cancer, providing a pathway for more accessible and efficient diagnostic methods (Wenfeng Hai et al., 2019).
Nanostructured Materials for Biosensing
Poly(EDOT-PBA) films with nanostructured phenylboronic acid-grafted poly(3,4-ethylenedioxythiophene) have been demonstrated to enhance glucose sensitivity and adsorption processes in biosensing applications. This study by Huang et al. (2018) indicates the relevance of nanoengineering in enhancing the sensitivity and specificity of biosensors (Po-Chun Huang et al., 2018).
Chemosensitive Materials
Efremenko and Mirsky (2020) explored poly-3-thienylboronic acid as a new chemosensitive material. Their research showed the potential of this compound in detecting various chemicals, opening doors for its use in environmental monitoring and chemical detection (Yulia Efremenko & V. Mirsky, 2020).
Solar Cell Applications
The application of this compound derivatives in solar cells has been explored. Zhang et al. (2015) used modified 3,4-ethylenedioxythiophene in polymer photodetectors to enhance detectivities, indicating its utility in improving solar cell efficiencies (Luozheng Zhang et al., 2015).
Safety and Hazards
Safety data sheets suggest that ETPBA should be handled in a well-ventilated place. Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, immediate medical attention is required . Suitable extinguishing media for fires involving ETPBA include dry chemical, carbon dioxide, or alcohol-resistant foam .
Wirkmechanismus
Biochemical Pathways
3-Ethylthiophenylboronic acid is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . It is also recommended to store the compound in a refrigerator .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethylthiophenylboronic acid can be achieved through a Suzuki coupling reaction between 3-Ethylthiophenylboronic acid and an appropriate aryl halide.", "Starting Materials": [ "3-Ethylthiophenol", "Boric acid", "Sodium hydroxide", "Chloroethane", "Palladium(II) acetate", "Phosphine ligand" ], "Reaction": [ "1. 3-Ethylthiophenol is reacted with chloroethane in the presence of sodium hydroxide to form 3-Ethylthiophenyl ethyl sulfide.", "2. 3-Ethylthiophenyl ethyl sulfide is then reacted with boric acid in the presence of a base to form 3-Ethylthiophenylboronic acid.", "3. The Suzuki coupling reaction is carried out by reacting 3-Ethylthiophenylboronic acid with an appropriate aryl halide in the presence of palladium(II) acetate and a phosphine ligand to form the desired product, 3-Ethylthiophenylboronic acid." ] } | |
CAS-Nummer |
870718-05-1 |
Molekularformel |
C6H9BO2S |
Molekulargewicht |
156.02 g/mol |
IUPAC-Name |
(3-ethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI-Schlüssel |
RACFOQUAPQFXII-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)SCC)(O)O |
Kanonische SMILES |
B(C1=C(C=CS1)CC)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3021095.png)
![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)
![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)


![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)

